
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenyl)propanamide, also known as Furanocoumarin, is a chemical compound with potential applications in various fields of scientific research. It is a synthetic compound that is derived from natural sources and has been found to possess several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
A study focusing on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which includes compounds related to the N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(4-methoxyphenyl)propanamide structure, highlighted their potential in antioxidant and anticancer activities. These compounds demonstrated significant antioxidant activity, surpassing that of ascorbic acid in certain instances. Moreover, their anticancer efficacy was evaluated against human glioblastoma and triple-negative breast cancer cell lines, with certain derivatives showing notable cytotoxicity, particularly against the glioblastoma cell line (Tumosienė et al., 2020).
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of related compounds, such as N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, has been conducted. These studies not only achieved novel synthetic pathways but also utilized computational methods and in vitro activities to further understand their potential applications. Specifically, the anti-tuberculosis activity of these derivatives was investigated, showcasing the multifaceted utility of such compounds in developing therapeutic agents (Bai et al., 2011).
Melatonin Receptor Agonists
A different strand of research explored the synthesis of tricyclic indan derivatives as melatonin receptor agonists. By modifying the molecular structure to include elements such as the furan ring, researchers aimed to develop new therapeutic agents for sleep disorders. This particular study underscores the compound's relevance in neuromedicine, illustrating its versatility beyond conventional applications (Uchikawa et al., 2002).
Antimicrobial Activities
Additionally, the antimicrobial potential of azole derivatives, starting from furan-2-carbohydrazide, has been explored. This research emphasizes the compound's role in the development of new antimicrobial agents, highlighting its effectiveness against various microorganisms and reinforcing its importance in addressing antibiotic resistance (Başoğlu et al., 2013).
Advanced Material Synthesis
Further studies delved into the synthesis, crystal structure, and vibrational properties of related triazoloquinazolinones, offering insights into the compound's applications in material science. Through detailed spectroscopic analysis and theoretical studies, researchers have expanded our understanding of such compounds' physical and chemical properties, paving the way for their use in advanced materials (Sun et al., 2021).
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-24-18-5-2-16(3-6-18)4-7-20(23)21-14-19(17-8-11-25-15-17)22-9-12-26-13-10-22/h2-3,5-6,8,11,15,19H,4,7,9-10,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZISIMHPYAWIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

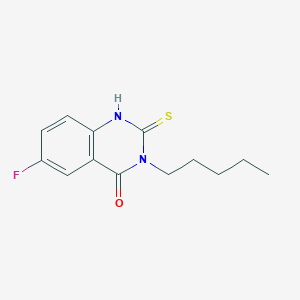
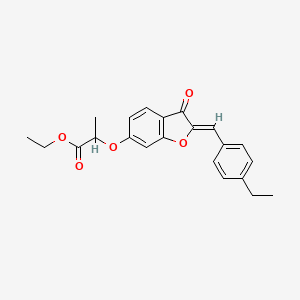
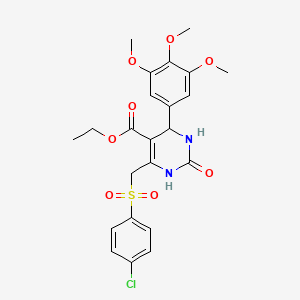
![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2750492.png)
![4-[[(5-Chloropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2750493.png)
![2-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2750494.png)
![6-Cyclopropyl-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one](/img/structure/B2750497.png)
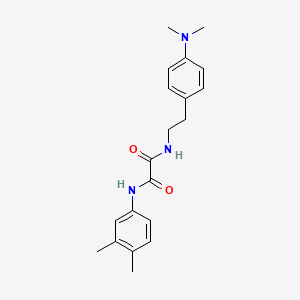
![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2750502.png)
![Tert-butyl 4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2750504.png)
![(E)-N-[2-[4-(2-Hydroxypropanoyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2750506.png)
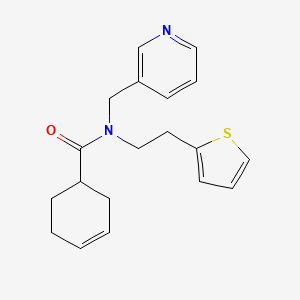
![4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid](/img/structure/B2750508.png)
![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/no-structure.png)